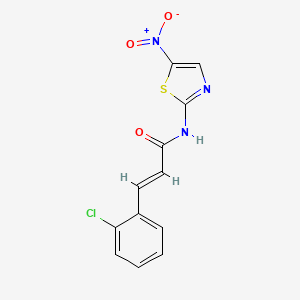
N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as Sunitinib, is a small molecule inhibitor that is used in the treatment of various types of cancer. Sunitinib is a tyrosine kinase inhibitor that targets various receptors, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-KIT. Sunitinib has shown promising results in the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
Mechanism of Action
N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea inhibits the activity of tyrosine kinases, which are involved in various cellular processes, including cell growth, differentiation, and survival. This compound targets VEGFR, PDGFR, and c-KIT receptors, which are overexpressed in various types of cancer. By inhibiting these receptors, this compound prevents the growth and proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been found to inhibit the activity of tyrosine kinases, which are involved in various cellular processes, including cell growth, differentiation, and survival. This compound has also been found to induce apoptosis, inhibit angiogenesis, and modulate the tumor microenvironment.
Advantages and Limitations for Lab Experiments
N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea has several advantages and limitations for lab experiments. This compound has been extensively studied in preclinical and clinical trials and has shown promising results in the treatment of various types of cancer. This compound is also relatively easy to synthesize and has good pharmacokinetic properties. However, this compound has several limitations, including its high cost, potential toxicity, and limited efficacy in certain types of cancer.
Future Directions
There are several future directions for the research and development of N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of research is the identification of biomarkers that can predict the response to this compound treatment. Another area of research is the development of combination therapies that can enhance the efficacy of this compound. Additionally, the development of new formulations and delivery methods may improve the pharmacokinetic properties and reduce the toxicity of this compound.
Synthesis Methods
The synthesis of N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea involves several steps, including the reaction between 4-butylaniline and 3-methylpyridine to form N-(4-butylphenyl)-3-methylpyridin-2-amine. This intermediate is then reacted with ethyl carbamate to form N-(4-butylphenyl)-N'-(3-methylpyridin-2-yl)urea. The final step involves the reaction of N-(4-butylphenyl)-N'-(3-methylpyridin-2-yl)urea with 4-fluorobenzonitrile to form this compound.
Scientific Research Applications
N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of various types of cancer. This compound has been found to inhibit the growth and proliferation of cancer cells by targeting VEGFR, PDGFR, and c-KIT receptors. This compound has also been found to induce apoptosis, inhibit angiogenesis, and modulate the tumor microenvironment.
Properties
IUPAC Name |
1-(4-butylphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-3-4-7-14-8-10-15(11-9-14)19-17(21)20-16-13(2)6-5-12-18-16/h5-6,8-12H,3-4,7H2,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROYNEDGALWRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2=C(C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5289990.png)

![ethyl {4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetate](/img/structure/B5290008.png)
![4-ethyl-N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-5-methylthiophene-3-carboxamide](/img/structure/B5290015.png)
![{3-oxo-3-[rel-(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]propyl}amine dihydrochloride](/img/structure/B5290022.png)
![N-ethyl-N-({3-[(3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5290027.png)
![2-[(4-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5290032.png)
![N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B5290050.png)
![4-[4-(3-iodo-5-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5290062.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)nicotinamide](/img/structure/B5290087.png)
![6-methyl-2-[({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)amino]nicotinonitrile](/img/structure/B5290090.png)
![(3aR*,7aS*)-2-{[5-(5-isoxazolyl)-2-methoxyphenyl]sulfonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5290096.png)
![N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5290102.png)
![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5290107.png)
